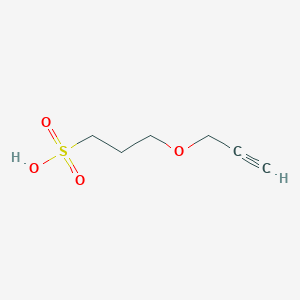
I(2)-Panasinsene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Panasinsene typically involves the extraction of volatile oils from ginseng using methods such as steam distillation or gas chromatography-mass spectrometry (GC-MS)
Industrial Production Methods: : Industrial production of beta-Panasinsene is primarily achieved through the cultivation and processing of ginseng. The volatile oils are extracted from the ginseng roots, and beta-Panasinsene is isolated using techniques like GC-MS .
Chemical Reactions Analysis
Types of Reactions: : Beta-Panasinsene can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on the specific reactions and conditions is limited.
Common Reagents and Conditions: : Common reagents and conditions for the reactions of beta-Panasinsene are not extensively documented. General reagents for sesquiterpene hydrocarbons may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: : Beta-Panasinsene is studied for its role in the volatile profile of ginseng and its contribution to the plant’s aroma .
Biology: : In biological research, beta-Panasinsene is investigated for its potential bioactive properties, including its role in plant defense mechanisms.
Medicine: : While beta-Panasinsene itself is not widely used in medicine, ginseng, which contains beta-Panasinsene, is known for its medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer effects .
Industry: : Beta-Panasinsene is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The specific mechanism of action of beta-Panasinsene is not well-documented. as a sesquiterpene hydrocarbon, it may interact with various molecular targets and pathways involved in plant defense and aroma production.
Comparison with Similar Compounds
Similar Compounds: : Beta-Panasinsene is similar to other sesquiterpene hydrocarbons found in ginseng, such as alpha-Panasinsene, alpha-Neoclovene, and beta-Neoclovene .
Uniqueness: : Beta-Panasinsene is unique in its specific contribution to the aroma profile of ginseng. It is one of the primary volatile compounds that differentiate ginseng species and cultivation methods .
Properties
CAS No. |
56684-97-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(2aS,4aR,8aR)-2,2,4a-trimethyl-8-methylidene-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]indene |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)9-7-12-13(2,3)10-15(11,12)14/h12H,1,5-10H2,2-4H3/t12-,14+,15-/m0/s1 |
InChI Key |
LTMKWDWWHXRNMO-CFVMTHIKSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@]13CC([C@@H]3CC2)(C)C |
Canonical SMILES |
CC1(CC23C1CCC2(CCCC3=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
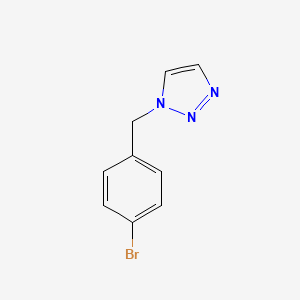
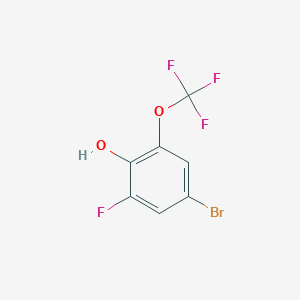
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
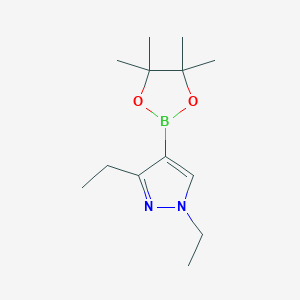
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
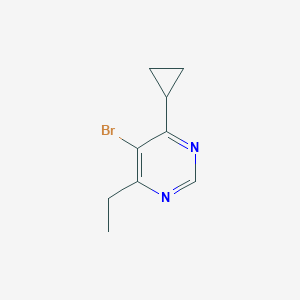
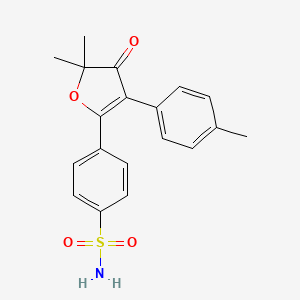

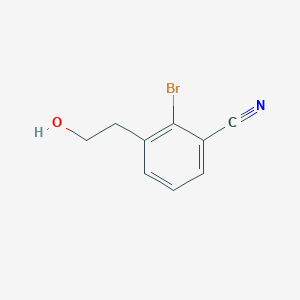
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
